molecular formula C13H10N4O2 B13732358 2-(1H-Indazol-5-ylamino)-nicotinic acid

2-(1H-Indazol-5-ylamino)-nicotinic acid

Cat. No.: B13732358
M. Wt: 254.24 g/mol
InChI Key: QSZNJCYRWPJLMV-UHFFFAOYSA-N
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Description

2-(1H-Indazol-5-ylamino)-nicotinic acid is a heterocyclic compound that features both an indazole and a nicotinic acid moiety. Indazole-containing compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The nicotinic acid component is a form of vitamin B3, which is essential for human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indazol-5-ylamino)-nicotinic acid typically involves the formation of the indazole ring followed by its attachment to the nicotinic acid moiety. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indazol-5-ylamino)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions.

    Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid, while reduction of the nitro group in the nicotinic acid moiety would produce 2-(1H-Indazol-5-ylamino)-nicotinamide.

Scientific Research Applications

2-(1H-Indazol-5-ylamino)-nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(1H-Indazol-5-ylamino)-nicotinic acid involves its interaction with specific molecular targets. The indazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. The nicotinic acid component may contribute to its biological activity by interacting with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indazol-5-ylamino)-nicotinic acid is unique due to its combination of an indazole ring and a nicotinic acid moiety. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

2-(1H-indazol-5-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10N4O2/c18-13(19)10-2-1-5-14-12(10)16-9-3-4-11-8(6-9)7-15-17-11/h1-7H,(H,14,16)(H,15,17)(H,18,19)

InChI Key

QSZNJCYRWPJLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC3=C(C=C2)NN=C3)C(=O)O

Origin of Product

United States

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